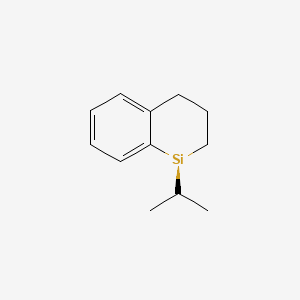![molecular formula C25H27F B14187107 4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene CAS No. 921605-48-3](/img/structure/B14187107.png)
4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a butyl group, a fluoro substituent, and a propylphenyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the butyl and propyl groups . The fluoro substituent can be introduced through halogenation reactions using reagents like fluorine gas or other fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluoro substituent to a hydrogen atom, yielding a non-fluorinated derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenation using fluorine gas (F2) or other halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield butylfluorobenzoic acid, while reduction can produce butylphenylbenzene.
Wissenschaftliche Forschungsanwendungen
4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene involves its interaction with molecular targets through various pathways. The fluoro substituent can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The aromatic structure allows for π-π interactions with other aromatic systems, contributing to its overall effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Fluoro-4-[(4-propylphenyl)ethynyl]benzene: Similar structure with an ethynyl group instead of a butyl group.
2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: Contains multiple fluoro substituents and a propyl group.
4’‘-Ethyl-2’-fluoro-4-propyl-1,1’4’,1’'-terphenyl: Similar structure with an ethyl group instead of a butyl group.
Uniqueness
4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene is unique due to its specific combination of substituents, which can influence its chemical reactivity and potential applications. The presence of both butyl and propyl groups, along with the fluoro substituent, provides distinct properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
921605-48-3 |
|---|---|
Molekularformel |
C25H27F |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
4-butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene |
InChI |
InChI=1S/C25H27F/c1-3-5-7-20-10-17-24(25(26)18-20)23-15-13-22(14-16-23)21-11-8-19(6-4-2)9-12-21/h8-18H,3-7H2,1-2H3 |
InChI-Schlüssel |
RWIFDYRQHSCLND-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


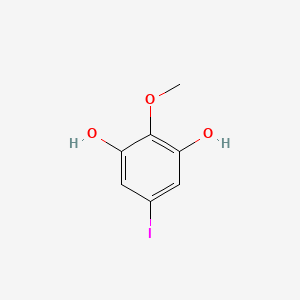
![N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide](/img/structure/B14187033.png)
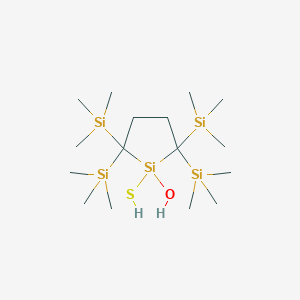
![3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol](/img/structure/B14187051.png)
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate](/img/structure/B14187052.png)
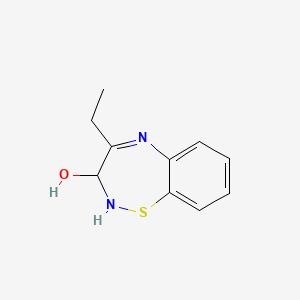
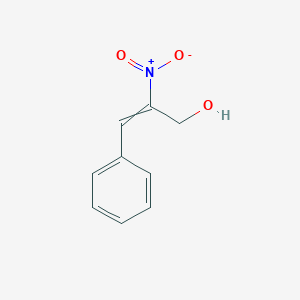
![5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one](/img/structure/B14187074.png)
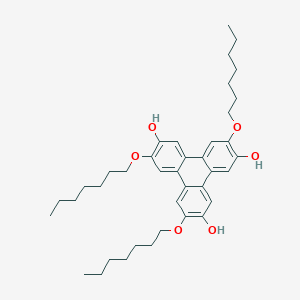
![Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14187083.png)
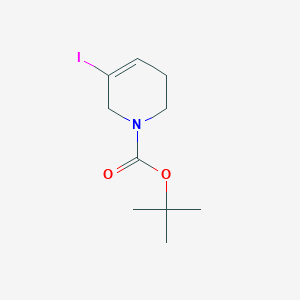
![N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline](/img/structure/B14187085.png)
